molecular formula C29H32O7S B570503 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- CAS No. 1234474-57-7

3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-

カタログ番号: B570503
CAS番号: 1234474-57-7
分子量: 524.628
InChIキー: BZCALJIHZVNMGJ-QHCPKHFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-, also known as 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-, is a useful research compound. Its molecular formula is C29H32O7S and its molecular weight is 524.628. The purity is usually 95%.
BenchChem offers high-quality 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

®-Fasiglifam, also known as 3-Benzofuranacetic acid, is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1) . GPR40 plays a crucial role in the regulation of insulin secretion in response to elevated levels of extracellular glucose .

Mode of Action

®-Fasiglifam interacts with its target, GPR40, by binding to it and activating the receptor . This activation leads to an increase in intracellular calcium levels, which in turn triggers the release of insulin from pancreatic β-cells . The compound’s interaction with GPR40 enhances glucose-dependent insulin secretion, providing a mechanism for improved blood glucose control .

Biochemical Pathways

The activation of GPR40 by ®-Fasiglifam affects the phospholipase C (PLC) pathway . Upon activation, GPR40 stimulates PLC, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the exocytosis of insulin granules .

Pharmacokinetics

The pharmacokinetics of ®-Fasiglifam involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the drug, its therapeutic effectiveness, and potential side effects .

Result of Action

The primary result of ®-Fasiglifam’s action is the enhancement of glucose-dependent insulin secretion . This helps to regulate blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes . The exact molecular and cellular effects of ®-fasiglifam’s action require further investigation .

Action Environment

生物活性

3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- is a complex organic compound belonging to the benzofuran family. This compound is characterized by its unique structural features, which include a benzofuran core, an acetic acid moiety, and a biphenyl structure with various substituents such as methylsulfonyl groups. This complexity suggests potential for diverse biological activities and therapeutic applications.

  • Molecular Formula : C29H32O7S
  • Molar Mass : 524.63 g/mol
  • CAS Number : 1234474-57-7
  • Canonical SMILES : CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)OC)C)OCCCS(=O)(=O)C

The biological activity of 3-benzofuranacetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds in this class may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism positions the compound as a potential anticancer agent.

Pharmacological Properties

Recent studies have evaluated the pharmacological properties of 3-benzofuranacetic acid, highlighting its potential in various therapeutic areas:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving microtubule disruption.
  • Anti-inflammatory Effects : Preliminary data suggest anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(Benzofuran-3-yl)acetic acidBenzofuran core with acetic acidAnticancer properties
Methyl benzofuran-4-carboxylateBenzofuran with carboxylate esterAntimicrobial activity
2-(6-Hydroxybenzofuran-3-yl)acetic acidHydroxy-substituted benzofuranAnti-inflammatory effects

The unique combination of substituents in 3-benzofuranacetic acid may confer distinct biological activities not observed in other similar compounds, opening avenues for targeted drug design.

Recent Research Highlights

  • Study on Anticancer Properties :
    A study demonstrated that 3-benzofuranacetic acid effectively inhibits the growth of breast cancer cell lines by inducing apoptosis through microtubule disruption. The compound was shown to reduce cell viability significantly compared to control groups.
  • Anti-inflammatory Mechanism :
    Research indicated that the compound reduces pro-inflammatory cytokine production in macrophages, suggesting its potential utility in managing chronic inflammatory conditions.
  • Antimicrobial Efficacy :
    In vitro studies revealed that derivatives of 3-benzofuranacetic acid exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Synthesis and Modification

The synthesis of 3-benzofuranacetic acid typically involves several key steps:

  • Formation of the benzofuran ring.
  • Introduction of the biphenyl group.
  • Addition of functional groups through electrophilic substitution reactions.

These synthetic pathways are crucial for optimizing the biological activity and pharmacokinetic properties of the compound.

特性

IUPAC Name

2-[(3R)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCALJIHZVNMGJ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。